2-Aminocyclohex-1-enecarboxylic acid
Overview
Description
2-Aminocyclohex-1-enecarboxylic acid is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomedical Applications
Cyclic amino acids, including structures similar to 2-Aminocyclohex-1-enecarboxylic acid, have been extensively studied for their biomedical applications. For instance, the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has shown significant utility in analyzing peptide secondary structures and dynamics, especially in the context of their interactions with membranes and proteins. The rigid character of this cyclic molecule, similar to this compound, makes it particularly useful for such studies, employing techniques like EPR spectroscopy, X-ray crystallography, and NMR (Schreier et al., 2012).
Chemical and Physicochemical Studies
Cyclic amino acids are also pivotal in chemical and physicochemical research, serving as building blocks for synthesizing complex molecules with potential pharmacological applications. The versatility and reactivity of these compounds allow for the creation of a wide array of derivatives with varied biological activities. Research into the synthesis and transformations of functionalized β-amino acid derivatives, for example, has shown the utility of metathesis reactions in accessing densely functionalized derivatives of cyclic amino acids, highlighting the synthetic utility of such structures in creating new molecular entities with potential therapeutic applications (Kiss et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth . Another source suggests that 2-Aminocyclohex-1-enecarboxylic acid may cause an allergic skin reaction and serious eye irritation .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as aminocaproic acid, have been found to inhibit plasminogen activators, which have fibrinolytic properties .
Mode of Action
Aminocaproic acid, a compound with a similar structure, has been shown to bind reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .
Biochemical Pathways
It’s worth noting that similar compounds, such as aminocaproic acid, are known to affect the fibrinolytic system .
Result of Action
Similar compounds, such as aminocaproic acid, have been shown to induce clotting postoperatively .
Properties
IUPAC Name |
2-aminocyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKZOIVBZXREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617209 | |
Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277305-66-5 | |
Record name | 2-Aminocyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.